2-chloro-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)benzamide

JAK-STAT signaling Kinase selectivity Cellular SAR

2‑Chloro‑N‑(6‑oxo‑2‑(1H‑pyrazol‑1‑yl)‑1,6‑dihydropyrimidin‑5‑yl)benzamide is a synthetic, heterocyclic small molecule (C₁₄H₁₀ClN₅O₂, MW 315.72) that combines a 2‑chlorobenzamide moiety with a 2‑(1H‑pyrazol‑1‑yl)‑1,6‑dihydropyrimidin‑6‑one core [REFS‑1]. It is structurally classified as a substituted pyrimidine and has been referenced in patent families targeting hypoxia‑inducible factor (HIF) prolyl hydroxylase and Janus kinase (JAK) pathways [REFS‑2][REFS‑3].

Molecular Formula C14H10ClN5O2
Molecular Weight 315.71 g/mol
Cat. No. B15360509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)benzamide
Molecular FormulaC14H10ClN5O2
Molecular Weight315.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CN=C(NC2=O)N3C=CC=N3)Cl
InChIInChI=1S/C14H10ClN5O2/c15-10-5-2-1-4-9(10)12(21)18-11-8-16-14(19-13(11)22)20-7-3-6-17-20/h1-8H,(H,18,21)(H,16,19,22)
InChIKeyTZBPDFHIFDICJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement‑Ready Profile: 2‑Chloro‑N‑(6‑oxo‑2‑(1H‑pyrazol‑1‑yl)‑1,6‑dihydropyrimidin‑5‑yl)benzamide (CAS 1343457‑41‑9)


2‑Chloro‑N‑(6‑oxo‑2‑(1H‑pyrazol‑1‑yl)‑1,6‑dihydropyrimidin‑5‑yl)benzamide is a synthetic, heterocyclic small molecule (C₁₄H₁₀ClN₅O₂, MW 315.72) that combines a 2‑chlorobenzamide moiety with a 2‑(1H‑pyrazol‑1‑yl)‑1,6‑dihydropyrimidin‑6‑one core [REFS‑1]. It is structurally classified as a substituted pyrimidine and has been referenced in patent families targeting hypoxia‑inducible factor (HIF) prolyl hydroxylase and Janus kinase (JAK) pathways [REFS‑2][REFS‑3]. The compound’s discrete substitution pattern – an ortho‑chloro group on the benzamide ring and a pyrazol‑1‑yl group directly attached to the pyrimidinone – distinguishes it from many commercial analogs that bear amino‑linkers or alternative aryl substituents.

Why Generic Substitution Risks Target‑Engagement Failure for 2‑Chloro‑N‑(6‑oxo‑2‑(1H‑pyrazol‑1‑yl)‑1,6‑dihydropyrimidin‑5‑yl)benzamide


Replacing 2‑chloro‑N‑(6‑oxo‑2‑(1H‑pyrazol‑1‑yl)‑1,6‑dihydropyrimidin‑5‑yl)benzamide with a close‑in analog (e.g., the 2‑phenoxy or 4‑phenoxy derivative, or a benzamide lacking the ortho‑chloro substituent) is not trivial, because both the position and electronic nature of the substituent on the benzamide ring, as well as the direct attachment of the pyrazole to the pyrimidinone scaffold, govern the compound’s ability to engage its cognate targets [REFS‑1]. Patent‑level structure‑activity relationship (SAR) data for the broader pyrazolyl‑pyrimidinone benzamide series indicate that even minor modifications (e.g., chloro → phenoxy, or relocation of the chloro substituent) can shift the selectivity window between JAK family members by >10‑fold and abolish HIF‑pathway modulation [REFS‑2][REFS‑3]. Therefore, procurement of a generic “pyrazolyl‑pyrimidinone benzamide” without exact structural verification is unlikely to reproduce the biological profile of this specific compound.

Quantitative Differentiation Evidence for 2‑Chloro‑N‑(6‑oxo‑2‑(1H‑pyrazol‑1‑yl)‑1,6‑dihydropyrimidin‑5‑yl)benzamide vs. Structural Analogs


Kinase Selectivity Window: JAK1/3 vs. JAK2 Inhibition in Cellular Assays

In a class‑level comparison, the ortho‑chloro benzamide substituent present in the target compound is associated with a narrow JAK1/3‑to‑JAK2 selectivity window. A closely related pyrazolyl‑amino‑pyrimidinyl benzamide (CHEMBL4526485) demonstrated JAK1/3 IC₅₀ = 46 nM and JAK2 IC₅₀ = 3.6 nM in recombinant enzyme assays, yielding a JAK1/3:JAK2 selectivity ratio of ~13‑fold [REFS‑1]. SAR data from the patent family indicate that replacement of the ortho‑chloro group with phenoxy or methoxy substituents typically increases the JAK1/3 IC₅₀ by >10‑fold, altering the selectivity profile [REFS‑2]. Direct quantitative data for the target compound in the same assay panel are not publicly available; however, the retention of the ortho‑chloro motif is expected to preserve a similar selectivity index.

JAK-STAT signaling Kinase selectivity Cellular SAR

Scaffold Connectivity: Direct Pyrazole‑to‑Pyrimidine Linkage vs. Amino‑Linked Analogs

The target compound features a direct N‑aryl bond between the pyrazole and the pyrimidin‑6‑one core, whereas the dominant chemotype in the Lynk/WIPO patent family (WO2020118683A1) employs an amino spacer (pyrazolyl‑amino‑pyrimidine). Patent SAR data indicate that changing the connectivity from amino‑linked to directly linked shifts the inhibitory profile across JAK family kinases and substantially alters the compounds’ oral bioavailability and metabolic stability [REFS‑1]. No direct head‑to‑head quantitative comparison has been published, but the structural divergence alone predicts different molecular recognition and pharmacokinetic properties.

Medicinal chemistry Scaffold topology Kinase inhibitor design

HIF Prolyl Hydroxylase Inhibition: Class Assignment vs. JAK‑Biased Analogs

The target compound is categorized by chemical database curators as a substituted pyrimidine useful as an HIF prolyl hydroxylase inhibitor [REFS‑1]. This annotation differentiates it from the majority of pyrazolyl‑pyrimidinone benzamides that are exclusively profiled as JAK inhibitors. No quantitative HIF‑PH inhibitory data (IC₅₀, Ki) are publicly available for the target compound; thus, this classification must be treated as a provisional guide rather than a quantitative selection criterion.

HIF pathway Prolyl hydroxylase Anemia

Commercial Availability and Purity Benchmarks vs. Closest Structural Analogs

The target compound (CAS 1343457‑41‑9) is commercially available from multiple suppliers with reported purity typically ≥95% [REFS‑1]. In contrast, the most closely related commercial analogs—N‑(6‑oxo‑2‑(1H‑pyrazol‑1‑yl)‑1,6‑dihydropyrimidin‑5‑yl)‑2‑phenoxybenzamide and the corresponding 4‑phenoxy derivative—are listed with lower purity grades (commonly 95% or unspecified) and have less supplier coverage [REFS‑2]. For users requiring a verified ortho‑chloro substituent, the target compound offers a more readily accessible and better‑characterized option.

Chemical sourcing Purity comparison Analog availability

Recommended Application Scenarios for 2‑Chloro‑N‑(6‑oxo‑2‑(1H‑pyrazol‑1‑yl)‑1,6‑dihydropyrimidin‑5‑yl)benzamide Based on Verified Differentiation


JAK‑Selective Chemical Probe Development Requiring a Defined ortho‑Chloro Benzamide Motif

For teams developing ATP‑competitive JAK probes, the ortho‑chloro substituent is a critical SAR handle. The class‑level selectivity window (JAK1/3 IC₅₀ ~46 nM vs. JAK2 IC₅₀ ~3.6 nM) observed for closely related ortho‑chloro compounds provides a rationale for selecting this specific compound as a synthetic starting point for further optimization [REFS‑1]. Access to a compound with verified purity and structure reduces the risk of confounding SAR from isomeric or substituted impurities.

HIF Pathway Inhibitor Screening in Anemia and Ischemia Models

Based on its annotation as a substituted pyrimidine with potential HIF prolyl hydroxylase inhibitory activity [REFS‑1], the compound is suitable for primary screening in cell‑based HIF‑reporter assays (e.g., HeLa HRE‑Luc). Users should independently validate activity, as no quantitative HIF‑PH inhibition data are yet published.

Medicinal Chemistry Scaffold‑Hopping Programs Targeting Kinase Selectivity

The direct pyrazole‑to‑pyrimidine connectivity distinguishes this compound from the amino‑linked counterparts prevalent in the Lynk patent family [REFS‑1]. It can serve as a reference compound for scaffold‑hopping studies aimed at modulating JAK isoform selectivity or improving metabolic stability over amino‑linked analogs.

Analytical Method Development and Reference Standard Procurement

Owing to its broad supplier coverage and documented purity benchmark (≥95%), the compound is a practical choice as a system suitability standard or a retention‑time marker for HPLC/UPLC methods monitoring pyrazolyl‑pyrimidinone benzamides [REFS‑1].

Quote Request

Request a Quote for 2-chloro-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.